5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling and regulation of cell cycle, respectively.
Mode of Action
Similar compounds inhibit their targets, preventing them from performing their normal functions, which can lead to changes in cell signaling and cell cycle regulation .
Biochemical Pathways
Given the targets mentioned above, this compound likely affects pathways related to cell signaling (such as the pi3k/akt pathway) and cell cycle regulation .
Result of Action
Inhibition of the targets mentioned above could potentially lead to altered cell signaling and cell cycle regulation, which could have various effects depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor compounds with sodium methoxide (MeONa) at reflux in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of various catalysts, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Benzylamine (BnNH2) after prior oxidation of SMe group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the SMe group followed by substitution with benzylamine can introduce an NHBn moiety .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimidino[4,5-d][1,3]oxazines
Uniqueness
5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and the presence of the naphthyl group, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
5-naphthalen-1-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-14-13(8-9-18-15(14)19-17(22)20-16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDHQOGIRZJXAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C(=NC=C3)NC(=O)NC4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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